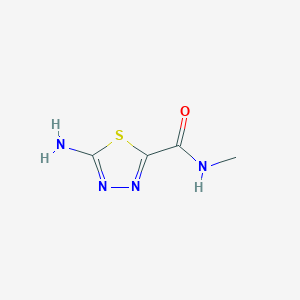

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide

概要

説明

“5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide” is a derivative of the thiadiazole class of compounds . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various methods. For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of isothiocyanates with amidines .

Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The molecular structure of thiadiazole derivatives can be characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For example, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . The reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. For example, 2-Amino-5-methyl-1,3,4-thiadiazole is a white to light beige crystalline powder .

科学的研究の応用

Anticancer Agents

Thiadiazole derivatives, including 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, have been studied extensively in medicinal chemistry for their potential as anticancer agents . The thiadiazole ring is a versatile scaffold that allows these compounds to cross cellular membranes and interact strongly with biological targets .

Antifungal Activities

A series of novel 1,3,4-thiadiazole derivatives of glucosides, including 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, have shown good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans .

Antibacterial Activities

The 1,3,4-thiadiazole derivatives also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Anti-Epileptic Agents

1,3,4-thiadiazole moiety, including 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, has shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Pesticide Component

The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide .

Component of Medicinally Important Enzyme Inhibitors

5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of medicinally important enzyme inhibitors .

Azo Dyes Component

5-amino-3-methyl-1,2,4-thiadiazole has been used in the synthesis of azo dyes .

Cephalosporin Antibiotics Component

5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of cephalosporin antibiotics .

作用機序

Target of Action

Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s known that thiadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiadiazole derivatives have been reported to influence several biochemical pathways, leading to downstream effects .

Pharmacokinetics

The introduction of fluorine into a molecule can significantly influence its metabolic pathways, membrane permeability, and pharmacokinetic properties .

Result of Action

Thiadiazole derivatives have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

将来の方向性

特性

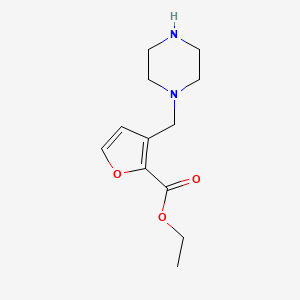

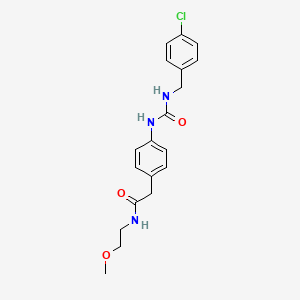

IUPAC Name |

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-6-2(9)3-7-8-4(5)10-3/h1H3,(H2,5,8)(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLLNXNIDTZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2885019.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2885021.png)

![2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885022.png)

![2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B2885029.png)

![3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2885030.png)